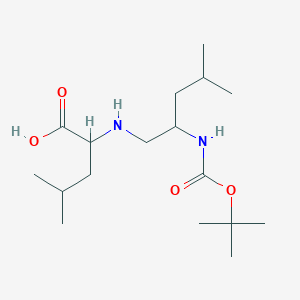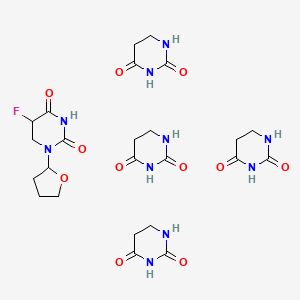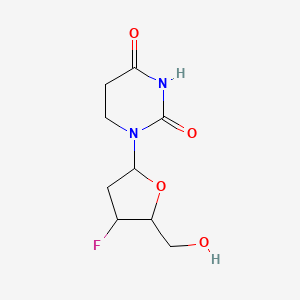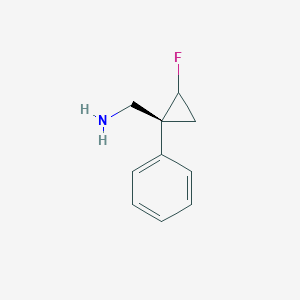
Boc-Leu-psi(CHNH)Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Leu-psi(CHNH)Leu-OH is a synthetic peptide derivative that has garnered attention in the field of medical research due to its potential therapeutic applications. This compound is a derivative of Leucine enkephalin, an endogenous opioid peptide that plays a crucial role in pain management and regulation of mood.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Leu-psi(CHNH)Leu-OH typically involves the protection of the amino group of leucine with a tert-butyloxycarbonyl (Boc) group, followed by the formation of a peptide bond with another leucine residue. The psi(CHNH) linkage is introduced to mimic the peptide bond while providing resistance to enzymatic degradation. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the psi(CHNH) linkage, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the psi(CHNH) linkage back to a standard peptide bond.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced with other protecting groups or functional moieties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like trifluoroacetic acid (TFA) for Boc deprotection, followed by coupling agents for introducing new groups.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Standard peptide bonds.
Substitution: Modified peptides with different protecting groups or functional moieties.
Aplicaciones Científicas De Investigación
Boc-Leu-psi(CHNH)Leu-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and peptide-based drugs.
Biology: Studied for its role in modulating biological processes, particularly in pain management and mood regulation.
Medicine: Investigated for its potential therapeutic applications in treating pain and mood disorders.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of Boc-Leu-psi(CHNH)Leu-OH involves its interaction with opioid receptors, particularly the delta and mu receptors. By mimicking the structure of endogenous opioid peptides, it can bind to these receptors and modulate their activity, leading to analgesic and mood-regulating effects. The psi(CHNH) linkage provides resistance to enzymatic degradation, enhancing the compound’s stability and efficacy .
Comparación Con Compuestos Similares
Boc-Leu-Leu-OH: A similar peptide derivative with a standard peptide bond instead of the psi(CHNH) linkage.
Boc-Phe-Leu-Phe-Leu-Phe: Another peptide derivative used in research for its interaction with formyl peptide receptors
Uniqueness: Boc-Leu-psi(CHNH)Leu-OH is unique due to its psi(CHNH) linkage, which provides enhanced stability against enzymatic degradation compared to standard peptide bonds. This makes it particularly valuable in therapeutic applications where prolonged activity is desired .
Propiedades
Fórmula molecular |
C17H34N2O4 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21) |
Clave InChI |
XWGKJRVDWFEBEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)

![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)


![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)




